Ethyl 3-amino-5-nitrobenzoate
CAS No.: 10394-67-9
Cat. No.: VC21337372
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10394-67-9 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | ethyl 3-amino-5-nitrobenzoate |
| Standard InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2,10H2,1H3 |
| Standard InChI Key | DJOFAKOEQNUEAK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Properties
Ethyl 3-amino-5-nitrobenzoate (CAS No. 10394-67-9) is a derivative of benzoic acid where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with amino and nitro groups at the 3 and 5 positions, respectively. The compound has the molecular formula C9H10N2O4 and exhibits specific chemical and physical properties that contribute to its versatility in various applications .
Physical and Chemical Properties
The compound's key properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 10394-67-9 |
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | ethyl 3-amino-5-nitrobenzoate |
| InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2,10H2,1H3 |
| InChI Key | DJOFAKOEQNUEAK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)N+[O-])N |
| LogP | 2.45810 |
| PSA | 98.14000 |
Ethyl 3-amino-5-nitrobenzoate typically exists as a crystalline solid and is characterized by the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring, creating a unique electronic distribution that influences its chemical reactivity .
Synthetic Methods
The synthesis of ethyl 3-amino-5-nitrobenzoate generally involves multi-step processes that can be implemented through various approaches depending on the starting materials and desired purity.
Laboratory Synthesis Routes
The conventional synthesis pathway typically involves the following steps:
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Nitration: The starting material, ethyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
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Reduction: The nitro group is selectively reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid. This selective reduction is critical when working with dinitro intermediates to ensure that only one nitro group is converted to an amino group.
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Esterification: If starting with the corresponding acid (3-amino-5-nitrobenzoic acid), the carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
For large-scale production, continuous flow synthesis techniques are often employed to optimize reaction parameters:
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Continuous Flow Systems: These automated systems precisely control reaction conditions such as temperature, pressure, and residence time, ensuring high purity and consistency of the final product.
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Catalyst Optimization: Selection of appropriate catalysts for the reduction step can significantly improve yield and reduce formation of byproducts. Palladium-based catalysts are commonly used for selective reduction of nitro groups.
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Process Integration: Modern industrial synthesis often integrates multiple reaction steps in a single continuous process, minimizing the need for isolation and purification of intermediates.
Chemical Reactivity
Ethyl 3-amino-5-nitrobenzoate possesses multiple reactive functional groups that allow it to participate in various chemical transformations, making it valuable as a synthetic intermediate.
Types of Reactions
The compound can undergo several distinctive reaction types:
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Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid, yielding ethyl 3,5-diaminobenzoate.
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Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups through diazotization followed by various transformations.
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Ester Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield 3-amino-5-nitrobenzoic acid, which serves as another versatile intermediate.
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Amide Formation: The ester group can react with amines to form the corresponding amides, which have applications in pharmaceutical development.
Reagents and Conditions
The reactivity profile of ethyl 3-amino-5-nitrobenzoate with common reagents is summarized below:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Nitro Reduction | H2, Pd/C | Room temperature, atmospheric pressure | Ethyl 3,5-diaminobenzoate |
| Nitro Reduction | Fe, HCl | 50-60°C, aqueous medium | Ethyl 3,5-diaminobenzoate |
| Diazotization | NaNO2, HCl | 0-5°C, aqueous medium | Diazonium salt intermediates |
| Ester Hydrolysis | NaOH | Aqueous medium, room temperature | 3-Amino-5-nitrobenzoic acid |
| Amide Formation | Primary/secondary amines | THF or DMF, room temperature | 3-Amino-5-nitrobenzamide derivatives |
These reactions demonstrate the versatility of ethyl 3-amino-5-nitrobenzoate as a building block in organic synthesis.
| Fungal Strain | MIC (μg/mL) | MIC (mM) |
|---|---|---|
| Candida albicans | 125 | 0.52 |
| Candida krusei | 100 | 4.16 |
| Candida tropicalis | 500 | 2.08 |
These findings suggest that nitro-substituted benzoate esters may interfere with ergosterol synthesis in fungal cell membranes, indicating a multitarget antifungal mechanism of action .
Structure-Activity Relationships
Research on related compounds suggests that esters with short alkyl side chains exhibit better biological activity profiles. For example, propyl 3,5-dinitrobenzoate was found to be the second most potent derivative in antifungal studies, indicating that the length of the alkyl chain in the ester group significantly influences biological activity .
Research Applications
Ethyl 3-amino-5-nitrobenzoate serves as a valuable research tool across multiple scientific disciplines due to its unique chemical properties.
Chemical Synthesis Applications
The compound functions as a crucial intermediate in organic synthesis pathways, particularly for developing:
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Pharmaceutical Precursors: Its structure allows for targeted modifications to create compounds with specific pharmacological properties.
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Heterocyclic Compounds: The amino and nitro groups can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in drug development.
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Functional Materials: Derivatives of this compound can be incorporated into materials with specific electronic or optical properties.
Enzyme Interaction Studies
In biological research, ethyl 3-amino-5-nitrobenzoate and its derivatives can be used to study enzyme interactions:
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Enzyme Inhibition: The compound can potentially interact with active sites of various enzymes due to its functional groups, making it useful for structure-activity relationship studies.
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Metabolic Pathway Analysis: Its structural features allow it to influence enzyme activity, serving as a tool for understanding biochemical processes involving aromatic compounds.
Industrial Applications
The compound finds applications in various industrial contexts:
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Dyes and Pigments: The aromatic structure with amino and nitro groups makes it suitable as a precursor for dye formulations, particularly those requiring specific electronic properties.
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Specialty Chemicals: As an intermediate in the production of specialty chemicals for electronic applications, coatings, and advanced materials.
Comparative Analysis with Related Compounds
Ethyl 3-amino-5-nitrobenzoate belongs to a family of substituted benzoate esters, each with distinct properties based on their substitution patterns.
Structural Analogs
Several compounds share structural similarities with ethyl 3-amino-5-nitrobenzoate but differ in specific substituents or their positions:
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| Ethyl 2-amino-5-nitrobenzoate | Amino group at position 2 instead of 3 | Different electronic distribution affecting reactivity |
| Methyl 3-amino-5-nitrobenzoate | Methyl ester instead of ethyl ester | Slightly higher reactivity in transesterification reactions |
| 3-Amino-5-nitrobenzoic acid | Free carboxylic acid instead of ester | Higher acidity, different solubility profile |
| Ethyl 3-bromo-5-nitrobenzoate | Bromo substituent instead of amino group | Different electronic effects and reactivity patterns |
| Ethyl 3,5-dinitrobenzoate | Two nitro groups instead of amino and nitro | Stronger electron-withdrawing effects, different biological activity |
These structural differences significantly impact the compounds' chemical reactivity, physical properties, and biological activities .
Unique Features
Ethyl 3-amino-5-nitrobenzoate stands out due to several distinctive characteristics:
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Electronic Distribution: The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates a unique electronic distribution across the aromatic ring, influencing its reactivity in various chemical transformations.
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Functional Group Versatility: The combination of ester, amino, and nitro groups enables diverse chemical modifications, making it a versatile building block for synthetic chemistry.
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Potential for Selective Reactions: The different reactivity of the amino and nitro groups allows for selective chemical transformations, which is valuable in multi-step synthesis pathways.
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